(Z)-Dodec-5-enol
Overview
Description
(Z)-Dodec-5-enol is an organic compound classified as an unsaturated alcohol. It features a double bond in the Z-configuration (cis-configuration) at the fifth carbon of a twelve-carbon chain, with a hydroxyl group (-OH) attached to the terminal carbon. This compound is notable for its applications in various fields, including organic synthesis and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Dodec-5-enol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of (Z)-dodec-5-ene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) in tetrahydrofuran (THF) as the solvent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as dodec-5-enylmagnesium bromide, with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of dodec-5-yn-1-ol using a Lindlar catalyst to achieve the Z-configuration. This method ensures high selectivity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Z)-dodec-5-enal or (Z)-dodec-5-enoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to (Z)-dodec-5-ene by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-dodec-5-enal, (Z)-dodec-5-enoic acid.
Reduction: (Z)-dodec-5-ene.
Substitution: (Z)-dodec-5-enyl chloride or bromide.
Scientific Research Applications
(Z)-Dodec-5-enol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and other bioactive molecules.
Biology: The compound is studied for its role in biological signaling and as a potential attractant in pest control.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of (Z)-Dodec-5-enol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the Z-configuration can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
(E)-Dodec-5-enol: The E-isomer of dodec-5-enol, which has the double bond in the trans-configuration.
Dodec-1-enol: An unsaturated alcohol with the double bond at the first carbon.
Dodecanol: A saturated alcohol with no double bonds.
Uniqueness: (Z)-Dodec-5-enol is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer and other similar compounds. This configuration affects its reactivity, interaction with biological targets, and its olfactory characteristics, making it valuable in various applications.
Properties
IUPAC Name |
(Z)-dodec-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWLIMIKGBSSN-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315744 | |
Record name | (5Z)-5-Dodecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-38-4 | |
Record name | (5Z)-5-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40642-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-Dodec-5-enol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-5-Dodecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-5-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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